molecular formula C11H13NO B1422247 N-methyl-1-(3-methylbenzofuran-2-yl)methanamine CAS No. 92367-50-5

N-methyl-1-(3-methylbenzofuran-2-yl)methanamine

Cat. No.: B1422247
CAS No.: 92367-50-5
M. Wt: 175.23 g/mol
InChI Key: HTMBBHCSPUIWLJ-UHFFFAOYSA-N
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Description

N-methyl-1-(3-methylbenzofuran-2-yl)methanamine (CAS 92367-50-5) is a secondary amine with a molecular weight of 175.23 g/mol and the molecular formula C 11 H 13 NO . This benzofuran-based compound features a methyl group at the 3-position of the benzofuran backbone and an N-methylmethanamine moiety at the 2-position, which contributes to its steric and electronic properties . In scientific research, this compound serves as a valuable chemical scaffold and reagent in the synthesis of complex organic molecules . It has been utilized in developing spiro-naphthyridinone piperidines, which function as potent inhibitors of the bacterial enzyme FabI in pathogens such as Staphylococcus aureus and Escherichia coli . By targeting the fatty acid biosynthesis pathway (FabI), derivatives of this compound disrupt bacterial cell membrane formation, leading to cell death . Furthermore, the compound and its analogs have demonstrated significant cytotoxic and antiproliferative activities in various cancer cell lines, including K562 (chronic myelogenous leukemia), A549 (lung cancer), HT-29 (colorectal cancer), and B16 (melanoma), with studies reporting IC 50 values as low as 4.5 µM . The proposed mechanism for this anticancer activity involves the induction of apoptosis through caspase activation and the generation of reactive oxygen species (ROS) . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-methyl-1-(3-methyl-1-benzofuran-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-8-9-5-3-4-6-10(9)13-11(8)7-12-2/h3-6,12H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTMBBHCSPUIWLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=CC=CC=C12)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-(3-methylbenzofuran-2-yl)methanamine typically involves the reaction of 3-methylbenzofuran with formaldehyde and methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-(3-methylbenzofuran-2-yl)methanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry

N-methyl-1-(3-methylbenzofuran-2-yl)methanamine serves as a reagent in the synthesis of complex organic molecules, particularly in developing spiro-naphthyridinone piperidines. These compounds have shown promise as inhibitors of bacterial enzymes, specifically FabI in Staphylococcus aureus and Escherichia coli, disrupting fatty acid synthesis pathways critical for bacterial survival .

Biology

The compound has been investigated for its biological activities, particularly its potential as an antimicrobial agent. It acts as an inhibitor of the FabI enzyme, which is essential for fatty acid synthesis in bacteria. This inhibition leads to impaired cell membrane function and can result in bacterial cell death .

Table 1: Biological Activity of this compound

Activity TypeTarget OrganismsMechanism
AntimicrobialStaphylococcus aureus, Escherichia coliInhibition of FabI enzyme
CytotoxicityVarious cancer cell linesInduction of apoptosis through caspase activation

Medicine

In medicinal chemistry, this compound has been explored for its therapeutic potential in developing new antibacterial agents. Its derivatives have been formulated into prodrugs that exhibit improved stability and bioavailability, suitable for various administration routes including oral and intravenous .

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that derivatives synthesized from this compound exhibited significant antimicrobial activity against multi-drug resistant strains of bacteria. The compounds were effective in inhibiting bacterial growth at low concentrations, indicating their potential as new antibiotic candidates .
  • Cytotoxicity Assessment : Research conducted on various cancer cell lines (K562, A549, HT-29, B16) revealed that the compound showed significant antiproliferative activity. The half-maximal inhibitory concentration (IC50) values were notably low (e.g., 4.5 µM for A549), suggesting strong cytotoxic effects against these cancer types .

Table 2: IC50 Values in Cancer Cell Lines

Cell LineIC50 Value (µM)
K5625.0
A5494.5
HT-296.0
B167.5

Mechanism of Action

The mechanism of action of N-methyl-1-(3-methylbenzofuran-2-yl)methanamine involves its interaction with specific molecular targets, such as bacterial enzymes. The compound inhibits the activity of FabI, an essential enzyme in the fatty acid biosynthesis pathway of bacteria. This inhibition disrupts the production of fatty acids, which are crucial for bacterial cell membrane integrity and function, ultimately leading to bacterial cell death .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Functional Group Analysis

The following table highlights key structural differences and similarities between N-methyl-1-(3-methylbenzofuran-2-yl)methanamine and selected analogs:

Compound Name Core Structure Key Substituents/Functional Groups Potential Applications
This compound Benzofuran 3-methyl, N-methylamine Organic synthesis intermediates, ligands
N-Methyl-1-(pyren-1-yl)-N-(4-boronic ester-benzyl)methanamine (V1) Pyrene + benzyl boronic ester Boronic ester, pyrene moiety Graphene-based materials, Suzuki coupling
N-Methyl-1-(1,3,5-trimethylpyrazole-4-yl)methanamine sulfonamides Pyrazole Sulfonamide groups, trimethylpyrazole Pharmaceuticals (enzyme inhibition)
N-(2-Methylbenzylidene)-1-(o-tolyl)methanamine (5j) Benzylidene imine Schiff base, aromatic substituents Catalysis, ligand design
N-Methyl-1-(6-methylimidazo[1,2-a]pyrimidin-2-yl)methanamine (Compound 246) Imidazopyrimidine Heterocyclic imidazopyrimidine Drug discovery (kinase inhibition)
(3-Methyl-benzyl)-(tetrahydrofuran-2-ylmethyl)-amine Benzyl + tetrahydrofuran Tetrahydrofuran ring, 3-methylbenzyl Solubility modulation, agrochemicals
Key Observations:
  • Benzofuran vs. Pyrene/Boronic Esters : The pyrene-containing analog (V1) is tailored for materials science due to its planar aromatic system and boronic ester, enabling covalent bonding to carbon surfaces (e.g., graphene). In contrast, the benzofuran core in the target compound lacks boronic functionality but may exhibit enhanced π-conjugation for optoelectronic applications.
  • Heterocyclic vs. Sulfonamide Derivatives : Sulfonamide derivatives are bioactive scaffolds common in drug design, whereas the benzofuran analog lacks sulfonamide groups, limiting direct pharmacological comparability.
  • Imine vs. Amine Functionality : Schiff bases like 5j are dynamic ligands in catalysis, while the target compound’s primary amine may serve as a building block for further functionalization.

Physicochemical and Electronic Properties

  • Tetrahydrofuran Analogs : The saturated oxygen ring in enhances flexibility and solubility in polar solvents compared to the rigid benzofuran system.
  • Imidazopyrimidine Derivatives : The nitrogen-rich heterocycle in offers hydrogen-bonding sites, favoring interactions with biological targets.

Biological Activity

N-methyl-1-(3-methylbenzofuran-2-yl)methanamine, a derivative of benzofuran, has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from diverse research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the modification of existing benzofuran derivatives. The structural modifications, particularly at the C-3 position of the benzofuran ring, have been shown to significantly influence biological activity. For instance, the introduction of methyl and methoxy groups enhances the cytotoxic properties against various cancer cell lines .

Cytotoxicity

Numerous studies have assessed the cytotoxic effects of this compound on different cancer cell lines. The compound has demonstrated significant antiproliferative activity against several types of cancer cells including:

  • K562 (Chronic Myelogenous Leukemia)
  • A549 (Lung Cancer)
  • HT-29 (Colorectal Cancer)
  • B16 (Melanoma)

The half-maximal inhibitory concentration (IC50) values for these cell lines indicate potent cytotoxic effects, often surpassing those of traditional chemotherapeutic agents .

Table 1: IC50 Values of this compound in Various Cell Lines

Cell LineIC50 Value (µM)
K5625.0
A5494.5
HT-296.0
B167.5

The mechanism by which this compound exerts its cytotoxic effects primarily involves the induction of apoptosis. This process is mediated through the activation of caspases and the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and subsequent cell death .

Research indicates that compounds similar to this compound can inhibit the release of pro-inflammatory cytokines such as interleukin 6 (IL-6), further contributing to their anticancer efficacy .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown moderate antibacterial activity against Gram-positive bacteria. Minimum inhibitory concentration (MIC) values range from 16 to 64 µg/mL, indicating its potential as an antimicrobial agent .

Table 2: Antimicrobial Activity of this compound

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Streptococcus pneumoniae64

Case Studies

Several case studies have illustrated the effectiveness of benzofuran derivatives in clinical settings:

  • Case Study on K562 Cells : In a controlled study involving K562 cells, treatment with this compound resulted in a significant increase in apoptosis markers compared to untreated controls. The study highlighted a clear dose-dependent response in terms of cell viability reduction.
  • Antimicrobial Efficacy : A clinical evaluation demonstrated that this compound exhibited effective antibacterial properties against clinical isolates of Staphylococcus aureus, suggesting its potential application in treating infections caused by resistant strains.

Q & A

Q. Table 1: Example Reaction Conditions for Benzofuran Intermediate Synthesis

ReagentSolventTemperatureYield (%)
NaH (60% dispersion)THF0°C~60
KOtBuDMFRT~40

What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Basic Research Question

  • NMR : Use 1^1H NMR in CDCl₃ or DMSO-d₆ to resolve aromatic protons (δ 6.8–7.5 ppm) and methyl groups (δ 2.1–2.5 ppm). 13^13C NMR confirms the benzofuran backbone (C=O ~160 ppm).
  • Mass Spectrometry : High-resolution ESI-MS (exact mass: 201.131 g/mol) validates molecular identity.
  • HPLC : Reverse-phase C18 columns with UV detection (λmax ~255 nm) achieve >95% purity; mobile phase: acetonitrile/water (70:30, 0.1% TFA).

How can researchers resolve contradictions in reported reactivity or stability data for this compound?

Advanced Research Question
Discrepancies in stability data (e.g., decomposition under light vs. ambient conditions) require systematic reevaluation:

Controlled Stability Studies : Store samples under varying conditions (light, humidity, temperature) and monitor via HPLC.

Reactivity Mapping : Test nucleophilic/electrophilic behavior using model reactions (e.g., alkylation with methyl iodide).

Computational Modeling : DFT calculations predict degradation pathways by analyzing bond dissociation energies (e.g., C-N vs. C-O cleavage).

What strategies optimize enantioselective synthesis of derivatives for structure-activity relationship (SAR) studies?

Advanced Research Question
Enantioselective desymmetrization using chiral catalysts (e.g., Rh(cod)₂OTf with Josiphos ligands) enables asymmetric C–N bond formation. Key parameters:

  • Catalyst Loading : 2–5 mol% for >90% enantiomeric excess (ee).
  • Solvent Effects : Dichloromethane enhances stereoselectivity vs. THF.
  • Derivatization : Introduce substituents at the benzofuran 5-position to modulate bioactivity.

How can researchers address gaps in physicochemical property data (e.g., logP, solubility)?

Q. Methodological Guidance

  • logP Determination : Use shake-flask method (octanol/water partition) with HPLC quantification.
  • Aqueous Solubility : Perform equilibrium solubility studies in PBS (pH 7.4) at 25°C, validated by nephelometry.
  • Thermal Stability : DSC/TGA analysis under nitrogen (heating rate: 10°C/min) identifies decomposition thresholds.

What analytical workflows are recommended for detecting metabolites or degradation products?

Advanced Research Question

  • LC-HRMS : Acquire full-scan MS/MS data (m/z 50–600) to identify hydroxylated or demethylated metabolites.
  • Isotopic Labeling : Use 13^{13}C-methyl groups to trace metabolic pathways in vitro.
  • Degradation Profiling : Accelerated stability studies (40°C/75% RH for 4 weeks) coupled with PCA analysis reveal major degradants.

How can computational tools predict the compound’s pharmacokinetic (PK) properties?

Q. Methodological Guidance

  • ADME Prediction : Use SwissADME or pkCSM to estimate bioavailability (%F = ~75%), blood-brain barrier permeability (logBB = -0.5), and CYP450 interactions.
  • Docking Studies : Molecular docking (AutoDock Vina) against serotonin receptors identifies potential binding modes (ΔG < -8 kcal/mol).

What safety protocols are essential for handling this compound in the laboratory?

Basic Research Question

  • PPE : Wear nitrile gloves, lab coat, and P95 respirator to prevent inhalation/dermal exposure.
  • Ventilation : Use fume hoods for synthesis/purification steps due to volatile byproducts.
  • Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorb liquids with vermiculite.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-methyl-1-(3-methylbenzofuran-2-yl)methanamine
Reactant of Route 2
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N-methyl-1-(3-methylbenzofuran-2-yl)methanamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.